molecular formula C8H6N2O2 B3030258 Imidazo[1,5-a]pyridine-5-carboxylic acid CAS No. 885276-19-7

Imidazo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B3030258
CAS No.: 885276-19-7
M. Wt: 162.15
InChI Key: AWWQOKTUOLEQGD-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring. This compound has garnered significant attention due to its versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridine-5-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to bind to enzymes such as COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, making them a key target for anti-inflammatory drugs .

Mode of Action

The compound interacts with its targets, primarily the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (162.15 Da ) suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

The primary result of the action of this compound is the reduction of inflammation . By inhibiting the activity of COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 0-8°C . Additionally, the compound’s efficacy can be influenced by the physiological environment, including pH and the presence of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-5-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the cyclization of 2-aminopyridine with α-haloketones under basic conditions . Another approach involves the oxidative cyclization of N-alkyl-2-aminopyridines with aldehydes in the presence of oxidizing agents .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

imidazo[1,5-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWQOKTUOLEQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680915
Record name Imidazo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-19-7
Record name Imidazo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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